

## Application Notes and Protocols for In Vivo Animal Models Evaluating Avibactam Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for utilizing in vivo animal models to assess the efficacy of Avibactam, a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor. The combination of Avibactam with  $\beta$ -lactam antibiotics, such as ceftazidime, restores activity against many clinically significant drug-resistant Gram-negative bacteria. The following sections detail common animal infection models, experimental procedures, and efficacy data to guide researchers in designing and executing their own studies.

## **Core Concepts in Avibactam Efficacy Models**

Avibactam's primary role is to inhibit  $\beta$ -lactamase enzymes produced by bacteria, which would otherwise degrade  $\beta$ -lactam antibiotics.[1][2] Therefore, in vivo models are crucial for evaluating the pharmacokinetics/pharmacodynamics (PK/PD) of the combination therapy and its ability to reduce bacterial burden and improve survival in a living system. Key models include the neutropenic thigh and lung infection models, as well as septicemia models, which simulate different types of human infections.

### **Mechanism of Action: Ceftazidime-Avibactam**

Avibactam protects ceftazidime from degradation by a wide range of Ambler class A, C, and some class D β-lactamases.[1][3] This allows ceftazidime to inhibit penicillin-binding proteins



(PBPs) in the bacterial cell wall, leading to cell lysis and death. The following diagram illustrates this mechanism.



Click to download full resolution via product page

Caption: Mechanism of Ceftazidime-Avibactam action.

# **Experimental Protocols Murine Neutropenic Thigh Infection Model**

This model is a standard for evaluating the efficacy of antimicrobial agents against localized infections.

- a. Induction of Neutropenia:
- Animals: Specific pathogen-free, female ICR or CD-1 mice (4-6 weeks old).
- Procedure: Administer cyclophosphamide intraperitoneally (i.p.). A common regimen is 150 mg/kg two days before infection and 100 mg/kg one day before infection to induce neutropenia (neutrophil count <100/mm³).</li>
- b. Preparation of Bacterial Inoculum:
- Strains: Use well-characterized strains of carbapenem-resistant Enterobacteriaceae (e.g., Klebsiella pneumoniae producing KPC) or Pseudomonas aeruginosa.



- Culture: Grow the bacterial isolate overnight on an appropriate agar plate (e.g., Tryptic Soy Agar with 5% sheep blood).
- Suspension: Resuspend colonies in sterile saline or phosphate-buffered saline (PBS) to a concentration of approximately 10<sup>6</sup> to 10<sup>7</sup> CFU/mL, confirmed by plating serial dilutions.

#### c. Infection:

 Procedure: Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.

#### d. Treatment:

- Initiation: Begin treatment 2 hours post-infection.
- Drug Formulation: Prepare Ceftazidime and Avibactam solutions in sterile saline or PBS. The ratio of ceftazidime to avibactam is typically 4:1 (wt/wt).[2][4]
- Administration: Administer the drug combination subcutaneously (s.c.) or intravenously (i.v.).
   Dosing frequency can be varied (e.g., every 2, 4, or 8 hours) to simulate human pharmacokinetic profiles. [5][6]

#### e. Efficacy Endpoint:

- Timing: Euthanize mice at 24 hours post-treatment initiation.
- Procedure: Aseptically remove the entire thigh muscle.
- Bacterial Load Determination: Homogenize the thigh tissue in sterile saline. Plate serial dilutions of the homogenate onto appropriate agar plates. Incubate overnight and count the colonies to determine the number of CFU per thigh.
- Analysis: Efficacy is typically expressed as the change in log10 CFU compared to the 0-hour control group.[3]

#### **Murine Lung Infection Model**

This model is used to evaluate efficacy against respiratory tract infections.



- a. Induction of Neutropenia:
- Follow the same procedure as for the thigh infection model.
- b. Preparation of Bacterial Inoculum:
- Follow the same procedure as for the thigh infection model.
- c. Infection:
- Procedure: Lightly anesthetize the mice (e.g., with isoflurane). Inoculate intranasally with
   0.05 mL of the bacterial suspension (approximately 10<sup>6</sup> to 10<sup>7</sup> CFU).
- d. Treatment:
- Follow the same procedure as for the thigh infection model.
- e. Efficacy Endpoint:
- Timing: Euthanize mice at 24 hours post-treatment initiation.
- Procedure: Aseptically remove the lungs.
- Bacterial Load Determination: Homogenize the lung tissue and determine the CFU per lung as described for the thigh model.

#### **Murine Septicemia Model**

This model assesses the efficacy of the drug in a systemic infection.

- a. Animals:
- Immunocompetent or neutropenic mice can be used.
- b. Preparation of Bacterial Inoculum:
- Prepare the bacterial suspension as previously described. The inoculum concentration may need to be adjusted to achieve a lethal infection.



- c. Infection:
- Procedure: Inject the bacterial suspension intraperitoneally (i.p.).
- d. Treatment:
- Initiation: Administer treatment 1 and 4 hours post-infection.[1]
- Administration: Typically subcutaneous.
- e. Efficacy Endpoint:
- Survival: Monitor the survival of the mice for a defined period (e.g., 4 to 13 days).[7]
- Bacterial Load: In some studies, bacterial load in the blood, spleen, and liver can be determined at specific time points.[7]
- Analysis: Efficacy is often reported as the 50% effective dose (ED50), which is the dose required to protect 50% of the animals from death.[1][2]

## **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: General workflow for in vivo efficacy studies of Avibactam.

### **Quantitative Data Summary**

The following tables summarize efficacy data from various in vivo studies.

Table 1: Efficacy of Ceftazidime-Avibactam in Murine Thigh Infection Models



| Bacterial<br>Species   | Resistance<br>Mechanism | Animal<br>Model      | Ceftazidime -Avibactam Dose (mg/kg) & Schedule | Change in log10<br>CFU/thigh (vs. 0h control) | Reference |
|------------------------|-------------------------|----------------------|------------------------------------------------|-----------------------------------------------|-----------|
| K.<br>pneumoniae       | KPC-2                   | Neutropenic<br>Mouse | 1024:256<br>(single dose)                      | -4.5 to -5.5                                  | [4][8]    |
| Enterobacteri<br>aceae | Various                 | Neutropenic<br>Mouse | Humanized<br>exposure<br>(2g/0.5g q8h)         | -0.48 to -3.33                                | [3]       |
| P. aeruginosa          | Various                 | Neutropenic<br>Mouse | Varies (dose-<br>ranging)                      | Dose-<br>dependent<br>reduction               | [5]       |

Table 2: Efficacy of Ceftazidime-Avibactam in Murine Septicemia Models

| Bacterial<br>Species   | Resistance<br>Mechanism | Ceftazidime-<br>Avibactam<br>Ratio (wt/wt) | ED50 (mg/kg) | Reference |
|------------------------|-------------------------|--------------------------------------------|--------------|-----------|
| E. coli                | CTX-M                   | 4:1                                        | 2 - 27       | [1][2]    |
| K. pneumoniae          | AmpC                    | 4:1                                        | 2 - 27       | [1][2]    |
| Enterobacteriace<br>ae | ESBLs, AmpC             | 4:1 and 8:1                                | <5 to 65     | [2]       |

Table 3: Pharmacodynamic Parameters for Avibactam Efficacy



| Infection<br>Model | Bacterial<br>Species   | Pharmacodyna<br>mic Index | Target for<br>Bacteriostasis | Reference |
|--------------------|------------------------|---------------------------|------------------------------|-----------|
| Lung Infection     | P. aeruginosa          | %fT > CT (1<br>mg/L)      | ~20%                         | [5]       |
| Thigh Infection    | P. aeruginosa          | %fT > CT (1<br>mg/L)      | 14.1 - 62.5%                 | [6]       |
| Thigh Infection    | Enterobacteriace<br>ae | %fT > MIC                 | Not specified                | [3]       |

%fT > CT: Percentage of the dosing interval that free drug concentrations remain above a certain threshold concentration. %fT > MIC: Percentage of the dosing interval that free drug concentrations remain above the Minimum Inhibitory Concentration.

#### Conclusion

The in vivo animal models described provide robust platforms for evaluating the efficacy of Avibactam in combination with ceftazidime. The neutropenic thigh and lung infection models are particularly useful for determining the PK/PD parameters required for bacterial killing, while septicemia models provide valuable data on survival outcomes. The provided protocols and data serve as a comprehensive resource for researchers aiming to investigate the therapeutic potential of Avibactam against multidrug-resistant Gram-negative pathogens.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a Ceftazidime-Avibactam combination in a murine model of Septicemia caused by Enterobacteriaceae species producing ampc or extended-spectrum β-lactamases -







PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]
- 4. The primary pharmacology of ceftazidime/avibactam: in vivo translational biology and pharmacokinetics/pharmacodynamics (PK/PD) PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Ceftazidime and Avibactam in Neutropenic Mice with Thigh or Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro and in vivo bactericidal activity of ceftazidime-avibactam against Carbapenemase-producing Klebsiella pneumoniae PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Animal Models Evaluating Avibactam Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249370#in-vivo-animal-models-for-evaluating-avibactam-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





